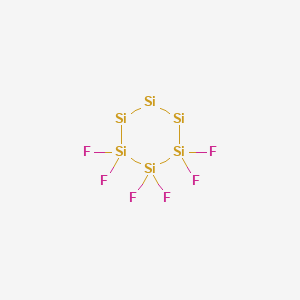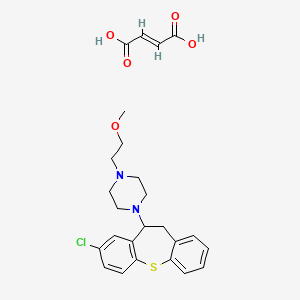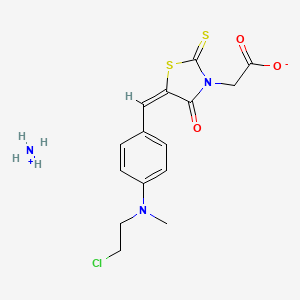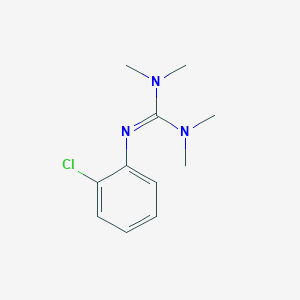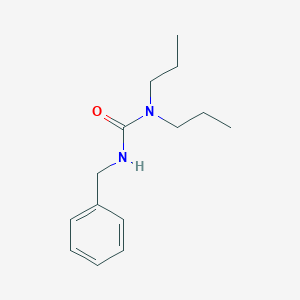![molecular formula C15H15Cl2NO2 B14327589 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline CAS No. 97094-70-7](/img/structure/B14327589.png)
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline is an organic compound that belongs to the class of dichloroanilines. These compounds are characterized by an aniline ring substituted with two chlorine atoms. The specific structure of this compound includes a phenyl group substituted with ethoxymethoxy and aniline groups, making it a unique derivative of dichloroaniline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline typically involves the nucleophilic substitution of an appropriate dichloroaniline precursor with 4-(ethoxymethoxy)phenylamine. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aniline ring, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline is unique due to its specific substitution pattern and the presence of the ethoxymethoxy group. This structural uniqueness imparts distinct chemical and biological properties compared to other dichloroaniline derivatives .
Propriétés
Numéro CAS |
97094-70-7 |
|---|---|
Formule moléculaire |
C15H15Cl2NO2 |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
2,3-dichloro-N-[4-(ethoxymethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-19-10-20-12-8-6-11(7-9-12)18-14-5-3-4-13(16)15(14)17/h3-9,18H,2,10H2,1H3 |
Clé InChI |
UXFVHWXCPZPLAD-UHFFFAOYSA-N |
SMILES canonique |
CCOCOC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
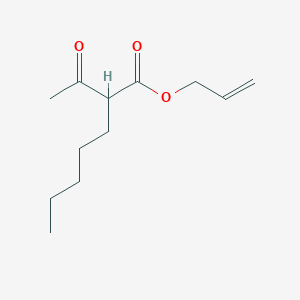
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
